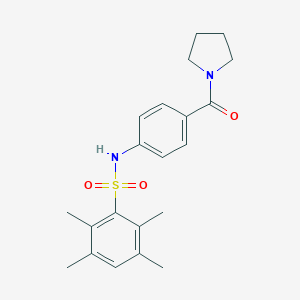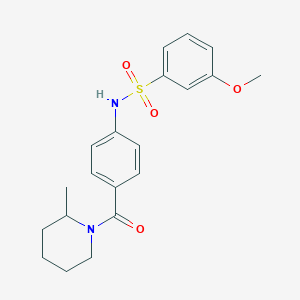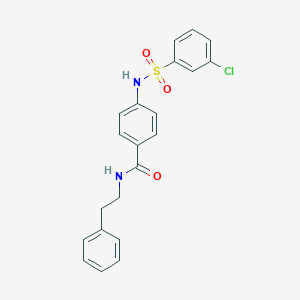
N-(3-(4-benzylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(4-benzylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide, commonly known as BMS-986165, is a small molecule drug that belongs to the class of compounds known as tyrosine kinase inhibitors. It was developed by Bristol Myers Squibb and is currently being investigated for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antitumor Applications
Sulfonamides have been evaluated in cell-based antitumor screens, revealing their potential as potent cell cycle inhibitors. Some compounds within this class have advanced to clinical trials due to their preliminary clinical activities. For instance, certain sulfonamides disrupt tubulin polymerization or cause a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines, highlighting their potential in cancer therapy (Owa et al., 2002).
Antibacterial and Antifungal Activities
Novel chiral and achiral benzenesulfonamides have been prepared and evaluated for their antibacterial and antifungal activities. Some synthesized compounds showed promising in vitro anti-HIV and antifungal activities, indicating the versatility of sulfonamides in developing new therapeutic agents (Zareef et al., 2007).
Chemical Synthesis and Material Science
Sulfonamides play a significant role in chemical synthesis, offering pathways for creating diverse chemical structures. For example, sulfonated Schiff base copper(II) complexes derived from sulfonamides have been synthesized and applied as selective catalysts for the homogeneous peroxidative oxidation of alcohols, demonstrating the utility of sulfonamide derivatives in catalysis and material science applications (Hazra et al., 2015).
Propiedades
IUPAC Name |
N-[3-(4-benzylpiperidine-1-carbonyl)phenyl]-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-32-24-11-6-12-25(19-24)33(30,31)27-23-10-5-9-22(18-23)26(29)28-15-13-21(14-16-28)17-20-7-3-2-4-8-20/h2-12,18-19,21,27H,13-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWMIIYIHSDMEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-benzylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-tert-butylphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide](/img/structure/B492828.png)
![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-tert-butylbenzenesulfonamide](/img/structure/B492829.png)

![4-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B492836.png)
![N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B492837.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide](/img/structure/B492838.png)
![4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)benzamide](/img/structure/B492839.png)

![3-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B492841.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-methoxybenzenesulfonamide](/img/structure/B492842.png)

![4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B492849.png)
![4-[(3-chlorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B492850.png)
![4-[(3-chlorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B492851.png)